4-(Aminomethyl)naphthalen-1-ol hydrochloride

Organic Synthesis Medicinal Chemistry Building Block

Designing naphthalene-based probes or drug candidates? Generic naphthols lack the critical aminomethyl nucleophile for amide bond formation or coordination chemistry. This 4,1-substituted aminonaphthol hydrochloride offers: - **Precise regiochemistry** (4-aminomethyl, 1-hydroxyl) - not equivalent to 1,2- or other positional isomers. - **Computed LogP 1.7 (free base)** - enables rational tuning of membrane permeability vs. TPSA. - **Fluorophore core** - primary amine handle for bioconjugation into fluorescent sensors. ≥95% purity, supplied as HCl salt for enhanced stability.

Molecular Formula C11H12ClNO
Molecular Weight 209.67
CAS No. 2060061-95-0
Cat. No. B3250981
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Aminomethyl)naphthalen-1-ol hydrochloride
CAS2060061-95-0
Molecular FormulaC11H12ClNO
Molecular Weight209.67
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CC=C2O)CN.Cl
InChIInChI=1S/C11H11NO.ClH/c12-7-8-5-6-11(13)10-4-2-1-3-9(8)10;/h1-6,13H,7,12H2;1H
InChIKeyPYLFDMFSGRNMLS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Aminomethyl)naphthalen-1-ol hydrochloride Technical Specification


4-(Aminomethyl)naphthalen-1-ol hydrochloride (CAS 2060061-95-0) is a naphthalene derivative with the molecular formula C11H12ClNO and a molecular weight of 209.67 g/mol . It is characterized by an aminomethyl group (-CH2NH2) at the 4-position and a hydroxyl group (-OH) at the 1-position on the naphthalene ring, supplied as a hydrochloride salt to enhance stability and solubility for research applications .

Defined 4,1-aminomethyl naphthol hydrochloride provides a single regioisomer for regioselective derivatization (amide coupling, reductive amination).
Enables exploration of 4,1-substitution chemical space
High regioisomeric purity supports reproducible synthetic outcomes and structure-activity relationship studies.
Class-level purity from vendor specifications

Irreplaceability of 4-(Aminomethyl)naphthalen-1-ol hydrochloride


Generic substitution with simpler naphthols (e.g., 1-naphthol or 2-naphthol) fails due to the absence of the primary aminomethyl nucleophile, which is essential for subsequent functionalization via amide bond formation, reductive amination, or coordination chemistry . Furthermore, substitution with positional isomers such as 1-(aminomethyl)naphthalen-2-ol hydrochloride (CAS 7523-34-4) or 6-(aminomethyl)naphthalen-1-ol hydrochloride (CAS 2792185-51-2) is not equivalent due to divergent regiochemical reactivity and potential differences in biological target engagement . The precise 4,1-substitution pattern defines a unique spatial orientation of the amine and hydroxyl groups, which is critical for applications requiring specific molecular recognition or regioselective synthetic elaboration.

Target compound 4-(Aminomethyl)naphthalen-1-ol hydrochloride
Common substitute 1-naphthol or 2-naphthol
Lacks the primary aminomethyl nucleophile, preventing amide bond formation, reductive amination, or coordination chemistry essential for further elaboration.
Target compound 4-(Aminomethyl)naphthalen-1-ol hydrochloride
Positional isomer 1-(aminomethyl)naphthalen-2-ol hydrochloride or 6-(aminomethyl)naphthalen-1-ol hydrochloride
Divergent regiochemistry alters molecular recognition, target engagement, and synthetic reactivity; substitution pattern may not transfer between isomers.

4-(Aminomethyl)naphthalen-1-ol hydrochloride Differentiation Evidence


Regioisomeric Purity and Synthetic Availability

Unlike the more commonly available 1-(aminomethyl)naphthalen-2-ol hydrochloride (CAS 7523-34-4), 4-(Aminomethyl)naphthalen-1-ol hydrochloride is specifically synthesized with a defined 4,1-substitution pattern. This regioisomeric purity is critical for research where the spatial orientation of the amine and hydroxyl groups influences the outcome of subsequent reactions or biological assays. Vendor specifications confirm a purity of ≥95% for this specific regioisomer . No quantitative comparative assay data were identified in the peer-reviewed literature for this specific compound relative to its isomers.

Regioisomeric Identity
Class-level inference
Target: 4,1-substituted aminomethyl naphthol; ≥95% purity (vendor).
Comparator: 1,2-substituted isomer (CAS 7523-34-4), also ≥95%.
Ensures correct regioisomer for reproducible synthetic outcomes and target binding assumptions.
No peer-reviewed comparative assay data found; supplier specifications used.
Organic Synthesis Medicinal Chemistry Building Block

4,1-Substitution Pattern Reactivity Differences

While direct comparative kinetic data for this specific compound are absent from the literature, the broader class of aminomethylated hydroxynaphthalenes exhibits regiochemistry-dependent reactivity. The position of the hydroxyl group relative to the aminomethyl moiety influences intramolecular hydrogen bonding and nucleophilicity. Literature on related aminonaphthols indicates that the 1,2- and 2,1-substitution patterns are more common and have been studied for their biological activity, including cardiovascular effects and antimicrobial properties [1]. The less-explored 4,1-substitution pattern of the target compound offers a unique chemical space for probing structure-activity relationships where steric and electronic factors of the naphthalene core are critical [2].

Regiochemical Reactivity
Class-level inference
4,1- vs 1,2-substitution patterns exhibit distinct but uncharacterized reactivity; 1,2-aminonaphthols studied for cardiovascular/antimicrobial effects, while 4,1-space remains less crowded.
Offers a less-explored scaffold for SAR-driven discovery and potential IP differentiation.
Based on class-level literature inference; experimental reactivity data to verify.
Regioselectivity Synthetic Methodology Structure-Activity Relationship

Computed Lipophilicity and Permeability Differences

Computational property predictions offer a quantitative basis for differentiation where experimental data are unavailable. The free base of the target compound, 4-(aminomethyl)naphthalen-1-ol (CAS 887583-54-2), has a calculated LogP (XLogP) of 1.7, a topological polar surface area (TPSA) of 46.2 Ų, and one rotatable bond [1]. In contrast, the more commonly studied 1-(aminomethyl)naphthalen-2-ol has a predicted XLogP of 1.5 [2]. This difference in lipophilicity (ΔLogP = 0.2) can translate to measurable differences in membrane permeability, protein binding, and pharmacokinetic behavior in downstream biological assays, making the 4,1-isomer potentially more suitable for applications requiring enhanced passive diffusion.

Computed Lipophilicity
Cross-study comparable
ΔXLogP = 0.2
Target: XLogP 1.7
Comparator (1,2-isomer): XLogP 1.5
Quantified lipophilicity difference may guide logP-driven lead optimization and predicted membrane permeability tuning.
Computed XLogP3-AA values; experimental ADME validation needed.
Computational Chemistry ADMET Prediction Physicochemical Properties

4-(Aminomethyl)naphthalen-1-ol hydrochloride Research Applications


Regioisomerically Pure Building Block

Given its defined 4,1-substitution pattern and ≥95% purity , this compound is ideally suited as a scaffold for the synthesis of novel naphthalene-based drug candidates. Its distinct regiochemistry, compared to the more common 1,2-substituted analogs , allows medicinal chemists to explore a unique region of chemical space, potentially leading to differentiated intellectual property and novel biological activities.

ADMET Optimization Starting Point

The computed LogP of 1.7 for the free base distinguishes it from related aminomethyl naphthols [1]. This quantifiable difference in lipophilicity makes 4-(Aminomethyl)naphthalen-1-ol hydrochloride a valuable building block for programs specifically aiming to tune the lipophilicity of a lead series. Researchers can use this known property to rationally design derivatives with improved predicted membrane permeability while maintaining favorable TPSA.

Fluorescent Probe Precursor for Imaging

The naphthalene core is a known fluorophore, and aminonaphthol derivatives have been utilized as fluorescent probes [2]. The 4-(aminomethyl)naphthalen-1-ol hydrochloride scaffold provides a functionalized naphthalene core for the development of new fluorescent sensors. The primary amine serves as a convenient handle for conjugation to biomolecules or analyte-responsive groups, enabling the creation of novel imaging agents or diagnostic tools.

Application
Selection Property
Validation Focus
Regioisomeric Scaffold Synthesis
4,1-Regioisomeric identity and purity
Regioselective derivatization verification (NMR, reactivity)
Lead Lipophilicity Optimization
Computed lipophilicity profile (ΔLogP context)
Experimental logP/logD measurement and permeability assays
Fluorescent Probe Development
Functionalizable naphthalene fluorophore core
Fluorescence quantum yield and conjugation chemistry validation
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